molecular formula C8H15NO3 B13576376 Methyl ((tetrahydrofuran-2-yl)methyl)glycinate

Methyl ((tetrahydrofuran-2-yl)methyl)glycinate

Cat. No.: B13576376
M. Wt: 173.21 g/mol
InChI Key: WKBRUTKHRZTWIA-UHFFFAOYSA-N
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Description

Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is a glycinate ester derivative featuring a tetrahydrofuran (THF) moiety attached to the glycine backbone. This compound combines the structural features of a heterocyclic ether (THF) and an amino acid ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. The THF group may influence solubility, metabolic stability, and bioavailability compared to simpler glycinate derivatives .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-(oxolan-2-ylmethylamino)acetate

InChI

InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3

InChI Key

WKBRUTKHRZTWIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1CCCO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl ((tetrahydrofuran-2-yl)methyl)glycinate generally follows a two-step approach:

This strategy is analogous to methods used in the synthesis of menthol glycinates, where a bromoacetyl bromide reacts with an alcohol to form a bromoester, which then undergoes nucleophilic substitution with amines to form glycinates.

Step 1: Preparation of the Bromoester Intermediate

  • Reagents : Typically, bromoacetyl bromide or bromoacetyl chloride is used as the acylating agent.
  • Substrate : Tetrahydrofuran-2-ylmethanol (or its stereoisomer) acts as the nucleophile.
  • Conditions : The reaction is performed in an aprotic solvent such as dichloromethane (DCM) at low temperature (0°C to room temperature).
  • Base : Anhydrous sodium carbonate or triethylamine is added to neutralize the generated acid and drive the reaction forward.
  • Workup : The reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure.
  • Purification : The bromoester intermediate is often sufficiently pure for the next step without further purification, but vacuum distillation can be used if needed.

This step typically proceeds quantitatively within 3 hours, yielding a reactive bromoester intermediate ready for nucleophilic substitution.

Step 2: Nucleophilic Substitution to Form this compound

  • Nucleophile : Methyl glycinate or methylamine derivatives dissolved in tetrahydrofuran (THF) or ethyl acetate (EtOAc).
  • Conditions : The bromoester is reacted with the amine nucleophile in the presence of sodium hydroxide (NaOH) and anhydrous sodium sulfate (Na2SO4) to facilitate substitution.
  • Reaction Time : Typically 6 hours at ambient temperature or until gas chromatography (GC) confirms complete conversion.
  • Workup : The reaction mixture is filtered to remove solids, and the solvent is removed under reduced pressure.
  • Purification : Vacuum distillation is employed to isolate the pure this compound as a clear oil or crystalline solid.

This substitution reaction generally provides good to excellent yields (80–90%) and avoids aqueous extraction steps, simplifying the procedure.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents / Conditions Solvent Reaction Time Yield (%) Notes
1 Tetrahydrofuran-2-ylmethanol + Bromoacetyl bromide + Na2CO3 DCM 3 hours ~Quantitative No purification usually needed; vacuum distillation optional
2 Bromoester + Methylamine or methyl glycinate + NaOH + Na2SO4 EtOAc or THF 6 hours 80–90 Vacuum distillation for purification; no aqueous extraction required

Additional Notes on Mechanistic and Practical Aspects

  • The nucleophilic substitution likely proceeds via an S_N2 mechanism due to the primary nature of the bromoester carbon, favoring inversion of configuration if the substrate is chiral.
  • The presence of sodium hydroxide ensures deprotonation of the amine nucleophile, increasing its nucleophilicity.
  • Anhydrous sodium sulfate acts as a drying agent, removing trace water that could hydrolyze the bromoester.
  • The choice of solvent (EtOAc or THF) balances solubility and reaction kinetics.
  • Careful control of reaction temperature and time is essential to maximize yield and minimize side reactions such as elimination or hydrolysis.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • THF-containing compounds (e.g., tetrahydrofurfuryl acrylate) exhibit enhanced solubility in non-polar media due to the THF ring, which may extend to the target compound .
  • Simpler esters (e.g., methyl 2-hydroxyacetate) lack complex substituents, limiting their utility to basic industrial applications .

Biological Activity

Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with glycine methyl esters. The process can be optimized for yield and purity through various organic synthesis techniques, including:

  • Refluxing in organic solvents
  • Column chromatography for purification
  • Nuclear Magnetic Resonance (NMR) for structural confirmation

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity
    • Studies have shown that glycine derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, a series of glycinate derivatives were tested against gram-negative bacteria and fungi, revealing significant inhibitory activity .
  • Cytotoxicity
    • The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Cooling Sensation
    • Similar to menthol glycinates, this compound may interact with TRPM8 receptors, which are responsible for the sensation of cooling. This property could have applications in the cosmetic and pharmaceutical industries as a cooling agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress through ROS generation can trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Glycine derivatives can inhibit specific enzymes involved in cellular metabolism, impacting cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Lone et al. (2013)Demonstrated antimicrobial activity against multiple bacterial strains with IC50 values indicating potent effects .
Gogoi et al. (2012)Reported cytotoxic effects on HeLa cells with significant apoptosis markers observed .
Prokai-Tatrai et al. (2008)Explored the antioxidant properties of glycine derivatives, suggesting a protective role against oxidative damage .

Q & A

Q. Critical parameters :

  • Solvent choice (DCM vs. acetonitrile affects reaction rate).
  • Moisture-sensitive steps require inert atmosphere (N₂/Ar).

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Answer:
A multi-technique approach ensures accuracy:

  • NMR :
    • ¹H NMR : Look for peaks at δ 3.6–3.8 ppm (THF methylene protons) and δ 3.2–3.4 ppm (glycinate methyl ester) .
    • ¹³C NMR : Confirm ester carbonyl at ~170 ppm and THF carbons at 25–70 ppm .
  • LC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Expected [M+H]⁺ = 202.1 m/z (calc.) .
  • Residual solvents : GC-MS with a DB-5 column detects 2-MTHF (PDE limit: 7.4 mg/day per ICH guidelines) .

Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved during formulation studies?

Answer:
Contradictions arise from:

  • Temperature-dependent solubility : 2-MTHF (a structural analog) shows inverse water solubility with rising temperature .
  • Methodological adjustments :
    • Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers.
    • Apply Hansen solubility parameters (HSPs) to predict miscibility in THF/water mixtures .

Table 1 : Solubility Profile (Experimental vs. Predicted)

SolventExperimental (mg/mL)HSP Prediction
Water12.3 ± 1.510.8
THF>500>500
Ethanol245 ± 20230

Advanced: What strategies mitigate genotoxicity risks during scale-up synthesis?

Answer:
Despite 2-MTHF’s low genotoxicity (Ames test negative) , residual alkylating agents (e.g., methyl bromide) require control:

  • In-process monitoring : Use UPLC-MS to detect bromide residuals (<10 ppm).
  • Alternative reagents : Replace methyl bromide with (tetrahydrofuran-2-yl)methyl tosylate, reducing side-product formation .
  • PDE compliance : Ensure solvent residues comply with ICH Q3C limits (e.g., 2-MTHF PDE = 7.4 mg/day) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases).
    • Input: Optimize 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
    • Output: Binding affinity (ΔG) < −6 kcal/mol suggests strong inhibition.
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What experimental designs address discrepancies in reported bioactivity data?

Answer:
Variability in IC₅₀ values may stem from:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr).
  • Control normalization : Use Z’-factor >0.5 to validate high-throughput screening .
  • Meta-analysis : Pool data from >3 independent studies; apply ANOVA with post-hoc Tukey test (p < 0.05) .

Advanced: How to optimize storage stability for long-term biochemical assays?

Answer:

  • Lyophilization : Store at −80°C in amber vials under argon. Reconstitute in DMSO (≤0.1% v/v in assays) .
  • Degradation monitoring : Track via HPLC every 6 months; <5% degradation over 2 years is acceptable .

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